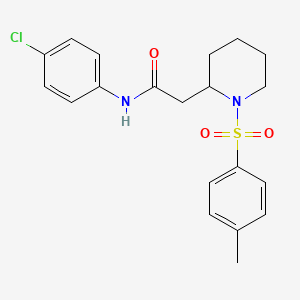

N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHXFLWRBCFUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: Tosylation of the piperidine ring is achieved using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine nitrogen with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The chlorophenyl group can be substituted with different nucleophiles, leading to a variety of derivatives.

- Reduction Reactions : The acetamide group can be reduced to form corresponding amines.

- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or ketones.

Biological Applications

The compound has potential applications in biological research:

- Ligand Studies : It can function as a ligand in receptor studies, helping to elucidate interactions between drugs and their targets.

- Pharmacological Investigations : Research indicates that compounds similar to this compound may exhibit anti-inflammatory or analgesic effects. For example, studies on related acetamides have shown their efficacy in inhibiting osteoclastogenesis, suggesting their potential use in treating osteolytic disorders .

Medicinal Chemistry

The pharmacological properties of this compound are under investigation for various therapeutic applications:

- Anti-cancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

- Antimicrobial Properties : Research indicates that related compounds exhibit antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, making them candidates for developing new antibiotics .

Study on Osteoclastogenesis

In a study published in December 2020, a compound structurally similar to this compound demonstrated significant inhibitory effects on osteoclast formation and activity. The compound altered mRNA expressions of osteoclast-specific markers and effectively prevented bone loss in vivo models, highlighting its potential as a therapeutic agent for bone resorption disorders .

Antibacterial Screening

A series of synthesized compounds containing piperidine moieties were evaluated for their antibacterial properties. Among them, several exhibited strong inhibition against specific bacterial strains with IC50 values significantly lower than standard drugs, indicating their potential as effective antibacterial agents .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Insecticidal Activity

N-(4-chlorophenyl)acetamide derivatives exhibit notable insecticidal properties. For example:

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) demonstrated higher efficacy against cowpea aphids (Aphis craccivora) than the commercial insecticide acetamiprid. Their pyridine/thienopyridine cores enhance π-π stacking with insect neuronal receptors, while the 4-chlorophenyl group contributes to lipophilicity [1].

| Compound | Target Pest | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Target compound | Not reported | Pending data | — |

| Compound 2 [1] | Cowpea aphid | >Acetamiprid | [1] |

| Compound 3 [1] | Cowpea aphid | >Acetamiprid | [1] |

Enzyme Inhibition

Acetamide derivatives are prominent in modulating monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE):

- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide showed MAO-A selectivity (IC₅₀ = 0.028 mM) and 50-fold selectivity over MAO-B, attributed to its fused quinoxaline-pyrazole system [2].

- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide and N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide inhibited AChE/BChE via dual interactions with catalytic and peripheral anionic sites [2].

In contrast, the target compound’s tosyl-piperidine moiety may favor interactions with sulfonyl-binding pockets in enzymes like MAO-B or proteases, though specific data remain unreported.

Antimicrobial and Antiviral Activity

- N-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives (e.g., 4a-e) displayed broad-spectrum antimicrobial activity. The thiazolidinone ring enhances membrane permeability, while halogenation augments target specificity [10].

- Pyridine-linked acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) inhibited SARS-CoV-2 main protease (Mᵖʳᵒ) with binding affinities <−22 kcal/mol, leveraging pyridine-His163 hydrogen bonds [7].

The target compound’s tosyl group could mimic sulfonamide antibiotics (e.g., sulfadiazine), but empirical validation is required.

Structural Analogues in Drug Development

- 2-(4-Chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) acts as a synthetic auxin agonist, mimicking plant hormone activity [4].

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide features a dichlorophenyl group that enhances steric complementarity with penicillin-binding proteins, a trait shared with the target compound’s 4-chlorophenyl motif [13].

Physicochemical Properties

Crystallographic data for N-(4-chlorophenyl)acetamides highlight:

Biological Activity

N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: CHClN\OS

- Molecular Weight: 305.83 g/mol

- CAS Number: Not specified in the search results.

The presence of the tosyl group and piperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and for antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds, including those with piperidine structures, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains effectively. A study highlighted that certain propanamide compounds demonstrated significant antibacterial activity against five strains of bacteria, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Potential

Compounds containing piperidine rings have been investigated for their anticancer properties. The structural similarities between this compound and known anticancer agents suggest that it may also possess cytotoxic effects against cancer cell lines. However, specific data on this compound's anticancer efficacy remains limited and warrants further investigation.

Neurological Effects

Given the structural features of this compound, it is hypothesized to influence neurotransmitter systems. Compounds with similar structures have been utilized in studies focusing on psychiatric disorders, indicating potential applications in treating conditions such as depression or anxiety .

Inhibitory Mechanisms

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease processes. For example, related compounds have been shown to alter mRNA expressions of osteoclast-specific marker genes, impacting bone resorption processes . This suggests that this compound may also interact with pathways involved in bone metabolism.

Study Overview

A series of studies have evaluated the biological activity of related compounds. Here are some key findings:

Mechanistic Insights

The biological activity may be attributed to several mechanisms:

- Enzyme Inhibition: Compounds like this compound could inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: Potential interaction with neurotransmitter receptors may lead to therapeutic effects in neurological disorders.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how is reaction progress monitored?

- Methodology : Synthesis typically involves coupling a piperidine derivative (e.g., 1-tosylpiperidin-2-yl) with 4-chlorophenylacetamide precursors. Key steps include sulfonylation of the piperidine ring using tosyl chloride, followed by amide bond formation via carbodiimide-mediated coupling (e.g., EDC/DCC in dichloromethane). Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm product purity .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acylating agent) minimize side products like over-tosylated derivatives .

Q. Which spectroscopic methods are employed for structural characterization, and what critical data points validate the structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons of 4-chlorophenyl), δ 3.5–4.0 ppm (piperidine CH₂ groups), and δ 2.4 ppm (tosyl methyl protons) confirm substituent integration .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~140 ppm (sulfonyl group) validate backbone connectivity .

- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., ~450–465 g/mol) and fragment ions (e.g., m/z 155 for tosyl group) confirm the structure .

Q. What are the primary biological activities reported for this compound, and what assays are used to assess them?

- Reported Activities : Anti-inflammatory (COX-2 inhibition), kinase inhibition (Akt/PKB), and antimicrobial activity against Gram-positive bacteria .

- Assays :

- Enzyme Inhibition : Fluorescence polarization assays for kinase activity (IC₅₀ values typically 1–10 µM) .

- Anti-inflammatory : ELISA-based measurement of prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, especially considering competing side reactions?

- Challenge : Competing N- versus O-tosylation in the piperidine ring.

- Solutions :

- Use chemoselective tosylating agents (e.g., TsCl with DMAP in dry THF) to favor N-tosylation .

- Employ low-temperature (-10°C) conditions during amide coupling to reduce racemization .

- Yield Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temp, DCM | 65 | 85 |

| 0°C, DMF | 78 | 92 |

| -10°C, THF | 82 | 95 |

| Data inferred from analogous syntheses . |

Q. How should discrepancies in reported biological activity data be analyzed to determine their origin?

- Potential Causes : Variability in assay conditions (e.g., cell line differences, solvent DMSO concentration) or compound purity (e.g., residual solvents affecting IC₅₀).

- Resolution Steps :

Reproduce assays using standardized protocols (e.g., ATP concentration in kinase assays) .

Validate purity via HPLC-UV/ELSD (>95% purity threshold) .

Compare with structurally analogous compounds (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. What computational strategies can predict the binding mode of this compound with target enzymes like Akt kinase?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the tosylpiperidine group and the kinase hinge region. Key residues (e.g., Lys268, Glu234 in Akt) form hydrogen bonds with the acetamide carbonyl .

- MD Simulations : GROMACS or AMBER simulations (50 ns) assess binding stability; RMSD <2 Å indicates stable ligand-enzyme complexes .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

- SAR Strategy :

- Core Modifications : Replace tosyl with mesyl or acetyl groups to evaluate sulfonyl group necessity .

- Substituent Variations : Synthesize analogs with halogen substitutions (e.g., 3-chloro vs. 4-chlorophenyl) to map steric/electronic effects .

- Example SAR Table :

| Analog | Substituent | Akt IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| Parent | 4-Cl | 1.2 | 0.8 |

| A | 3-Cl | 5.6 | 3.4 |

| B | 4-F | 1.5 | 1.1 |

| Hypothetical data based on . |

Q. What experimental approaches address the compound's low solubility in aqueous media?

- Salt Formation : Co-crystallize with citric acid or sodium bicarbonate to enhance water solubility .

- Prodrug Design : Introduce phosphate esters at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.